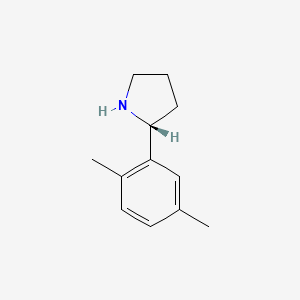

(R)-2-(2,5-Dimethylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(2R)-2-(2,5-dimethylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m1/s1 |

InChI Key |

YDFGECBUKLAMHF-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H]2CCCN2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R 2 2,5 Dimethylphenyl Pyrrolidine and Analogues

Stereoselective Construction of the Pyrrolidine (B122466) Ring System

The formation of the chiral pyrrolidine ring is a foundational aspect of synthesizing the target compound and its analogues. Strategies in this area are diverse, ranging from building the ring from acyclic precursors (de novo synthesis) to resolving racemic mixtures.

De Novo Asymmetric Syntheses of Pyrrolidine Cores

De novo syntheses construct the pyrrolidine ring from non-cyclic starting materials, incorporating chirality during the cyclization process. This approach offers flexibility in introducing various substituents.

One powerful strategy involves the catalytic stereoselective C(sp³)–H amination. For instance, rhodium(II)-catalyzed asymmetric nitrene C–H insertion can forge the N-C bond to close the ring. acs.org This method can transform simple hydrocarbon chains into complex heterocyclic structures. Another prominent de novo approach is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, typically an alkene. nih.govthieme.de This method is a classic and highly effective way to build the five-membered pyrrolidine core, where the stereoselectivity of the reaction dictates the final product's configuration. nih.gov

The chiral pool, which utilizes naturally occurring chiral molecules, also provides a robust pathway. L-proline, often called "the simplest aldolase," and its derivatives like pyroglutamic acid are common starting points. mdpi.comacs.orgnih.gov For example, pyroglutamic acid can be chemically transformed through a series of steps, including Lewis acid-activated additions and reductions, to yield highly functionalized and enantioenriched 2,5-disubstituted pyrrolidines. acs.org The synthesis of pyrrolidine-containing drugs often relies on the functionalization of optically pure sources like proline or 4-hydroxyproline. mdpi.com

Computational studies have explored the tandem aza-Cope–Mannich reaction as another efficient method for creating substituted pyrrolidines, analyzing how substituent choice and catalyst type influence stereoselectivity. acs.org

Kinetic Resolution and Dynamic Kinetic Resolution Strategies for Pyrrolidine Derivatives

Resolution strategies are employed when a racemic mixture of a pyrrolidine derivative is synthesized. These methods separate the enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent.

Kinetic Resolution (KR) involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted, desired enantiomer in high enantiomeric excess. However, this method is inherently limited to a maximum theoretical yield of 50%. rsc.org An example involves the cyclization of racemic precursors using a chiral phosphoric acid like (R)-TRIP, where one enantiomer cyclizes faster, allowing for the separation of the slower-reacting enantiomer. whiterose.ac.uk Non-enzymatic chiral catalysts, such as planar-chiral DMAP derivatives or oxazaborolidines, have also been successfully used for the kinetic resolution of racemic pyrrolidine-2,5-diones and other derivatives. whiterose.ac.uknih.gov

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of classical KR. In a DKR process, the non-reacting enantiomer is continuously racemized back to the reactive enantiomer under the reaction conditions, allowing for a theoretical yield of up to 100% of a single, desired enantiomer. rsc.orgnih.gov This has been demonstrated in the enantioselective electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. nih.gov Similarly, a highly efficient process for a related compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, was developed using a resolution/racemization protocol. The desired (R)-enantiomer was resolved using D-malic acid, while the undesired (S)-enantiomer was racemized using potassium hydroxide, allowing for its recycling. nih.govresearchgate.net Enzymatic DKR has also proven effective, such as the acetylation of 3-hydroxy-pyrrolidine using a lipase (B570770) combined with a ruthenium catalyst to racemize the starting material, achieving high yield and enantioselectivity. rsc.org

| Resolution Strategy | Substrate | Catalyst/Reagent | Key Feature | Yield/Selectivity |

| Dynamic Kinetic Resolution | Racemic N-Boc-2-lithiopyrrolidine | sec-BuLi / (-)-Sparteine (B7772259) | Enantioselective deprotonation and electrophilic quench. nih.gov | High enantioselectivity. nih.gov |

| Dynamic Kinetic Resolution | Racemic 3-hydroxy-pyrrolidine | Lipase PS-IM / Ru catalyst | Enzymatic acetylation combined with in situ racemization. rsc.org | 87% yield, 95% ee. rsc.org |

| Kinetic Resolution | Racemic 'Clip-Cycle' Precursors | Chiral Phosphoric Acid (R)-TRIP | Asymmetric aza-Michael cyclization. whiterose.ac.uk | Up to 90% ee, s=122. whiterose.ac.uk |

| Kinetic Resolution | Racemic C-3 substituted pyrrolidine-2,5-diones | Chiral Oxazaborolidine | Asymmetric reduction. nih.gov | High efficiency reported. nih.gov |

| Resolution with Racemization | Racemic 2-(2,5-difluorophenyl)pyrrolidine | D-malic acid / KOH | Classical resolution combined with base-mediated racemization of the undesired enantiomer. nih.gov | 61.7% yield, 98.4% ee after 3 cycles. nih.gov |

Biocatalytic and Chemoenzymatic Approaches to Chiral Pyrrolidines

Biocatalysis leverages the high selectivity of enzymes to perform stereoselective transformations under mild conditions, offering an environmentally friendly alternative to traditional chemical methods. acs.orgjocpr.com

A novel enzymatic platform for constructing chiral pyrrolidines utilizes engineered cytochrome P450 enzymes. nih.govcaltech.edu Specifically, a directed evolution variant, P411-PYS-5149, was developed to catalyze the intramolecular C(sp³)–H amination of organic azides. This enzyme facilitates the insertion of an alkyl nitrene into a C-H bond to form the pyrrolidine ring with good enantioselectivity and efficiency. nih.govcaltech.edu This new-to-nature biocatalysis lays the foundation for building a variety of chiral N-heterocycles. nih.gov

Chemoenzymatic strategies combine the strengths of both chemical and biological catalysis, often in a one-pot or telescopic sequence. jocpr.comnih.gov One such approach for accessing chiral pyrrolidines involves an initial photochemical oxyfunctionalization of unfunctionalized pyrrolidine, followed by an enzymatic resolution or transformation step. nih.gov These hybrid procedures can create complex chiral molecules from simple, inexpensive starting materials while avoiding hazardous reagents. jocpr.comnih.gov For example, amine transaminases (ATAs) and keto reductases (KREDs) are widely used in the synthesis of chiral 3-aminopyrrolidines and 3-hydroxypyrrolidines from N-protected-3-pyrrolidinone. nih.gov

| Biocatalytic Method | Enzyme Type | Reaction | Substrate | Product |

| Intramolecular C-H Amination | Engineered Cytochrome P411 | Nitrene insertion into C(sp³)–H bond. nih.govcaltech.edu | Organic Azides | Chiral Pyrrolidines |

| Transamination / Reduction | Amine Transaminase (ATA) / Keto Reductase (KRED) | Asymmetric synthesis or resolution. nih.gov | N-protected-3-pyrrolidinone | Chiral 3-aminopyrrolidine (B1265635) / 3-hydroxypyrrolidine |

| Kinetic Resolution | Lipase | Transesterification/Acetylation. rsc.org | Racemic N-Cbz-3-hydroxypyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine |

Introduction and Functionalization of the 2,5-Dimethylphenyl Moiety

Once a chiral pyrrolidine core is obtained or during its formation, the next critical step is the introduction of the 2,5-dimethylphenyl group. This can be achieved through stereocontrolled arylation reactions or by using a precursor that already contains this aryl moiety.

Stereocontrolled Arylation Methods

Stereocontrolled arylation involves the direct coupling of an aryl group to the pyrrolidine ring while maintaining or inducing the desired stereochemistry. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.

A highly effective method for synthesizing 2-arylpyrrolidines is the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This one-pot procedure involves the enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like sparteine (B1682161), followed by transmetalation with zinc chloride and a subsequent Negishi coupling with an aryl bromide (e.g., 1-bromo-2,5-dimethylbenzene). organic-chemistry.org This approach overcomes issues related to the stereochemical instability of the intermediate organolithium species and provides excellent enantioselectivity. organic-chemistry.org

While less direct for synthesizing 2-arylpyrrolidines, palladium-catalyzed C(sp³)–H arylation at other positions on the ring highlights the utility of this strategy for creating analogues. acs.orgnih.govacs.org For example, using an aminoquinoline directing group at the C3 position allows for the selective C–H arylation at the C4 position of the pyrrolidine ring with excellent regio- and stereoselectivity. acs.orgnih.gov These methods demonstrate the potential of C-H functionalization for the divergent synthesis of substituted N-heterocycles. researchgate.net

| Arylation Method | Catalyst System | Pyrrolidine Substrate | Aryl Source | Key Features |

| Enantioselective α-Arylation (Negishi) | Pd(OAc)₂ / tBu₃P-HBF₄ | N-Boc-pyrrolidine with s-BuLi/(-)-sparteine | Aryl Bromides | One-pot deprotonation-arylation; high enantioselectivity. organic-chemistry.org |

| C4-Arylation via C-H Activation | Pd(OAc)₂ / P(Cy)₃ | C3-directed N-Boc-pyrrolidine | Aryl Iodides | High regio- and stereoselectivity for cis-3,4-disubstitution. acs.orgnih.gov |

Precursor Synthesis and Chiral Induction Pathways

Pathway 1: Asymmetric Arylation of a Prochiral Precursor This is arguably one of the most direct routes.

Precursor: N-Boc-pyrrolidine.

Chiral Induction: The key step is the enantioselective deprotonation at the C2 position mediated by a chiral ligand such as (-)-sparteine or a sparteine surrogate. organic-chemistry.orgnih.gov The resulting chiral organometallic species (lithium or zinc) undergoes a palladium-catalyzed cross-coupling reaction with a 2,5-dimethylphenyl electrophile (e.g., 1-bromo-2,5-dimethylbenzene). The chirality is thus established during the C-H functionalization/C-C bond-forming step. organic-chemistry.org

Pathway 2: Resolution of a Racemic Precursor This pathway involves the non-stereoselective synthesis of the arylated pyrrolidine followed by separation of the enantiomers.

Precursor: Racemic 2-(2,5-dimethylphenyl)pyrrolidine. This can be synthesized through various standard methods, such as the reduction of the corresponding cyclic imine formed from 1-(2,5-dimethylphenyl)-5-aminopentan-1-one.

Pathway 3: Cyclization of an Aryl-Containing Acyclic Precursor In this approach, the 2,5-dimethylphenyl group is incorporated into the acyclic starting material before ring formation.

Precursor: An open-chain amino ketone or amino aldehyde, for example, 5-amino-1-(2,5-dimethylphenyl)pentan-1-one.

Chiral Induction: Chirality is introduced during the ring-closing step. This could be achieved via an asymmetric reductive amination of the precursor using a chiral catalyst or by employing a chiral auxiliary on the nitrogen or another part of the molecule to direct the stereochemical outcome of the cyclization. mdpi.com Biocatalytic intramolecular C-H amination, using an engineered enzyme on a suitable azide (B81097) precursor, also falls into this category. nih.gov

Each of these pathways leverages different principles of asymmetric synthesis to arrive at the enantiopure target compound, offering flexibility to the synthetic chemist based on available reagents and desired scale.

Catalytic Applications of R 2 2,5 Dimethylphenyl Pyrrolidine in Enantioselective Organic Transformations

Heterogeneous Catalytic Systems Featuring (R)-2-(2,5-Dimethylphenyl)pyrrolidine

The heterogenization of homogeneous catalysts is a critical area of research aimed at combining the high selectivity and activity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation, recyclability, and suitability for continuous flow processes. For this compound, a potent organocatalyst in the diarylprolinol ether family, various strategies have been explored to develop robust heterogeneous systems. These approaches primarily involve immobilization on solid supports like polymer resins and integration into highly ordered porous structures such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs).

Immobilization Strategies on Solid Supports (e.g., Polymer Resins)

The immobilization of chiral organocatalysts, including pyrrolidine (B122466) derivatives, onto polymeric supports is a well-established method to achieve catalyst recyclability. rsc.orgresearchgate.net The selection of the polymer matrix and the linking strategy are crucial factors that can influence the catalytic performance of the immobilized catalyst. rsc.org Common polymer supports include polystyrene, polyethylene (B3416737) glycol (PEG), and various copolymers.

Two primary strategies are employed for the immobilization of catalysts like this compound:

Copolymerization: This "bottom-up" approach involves the synthesis of a monomer derivative of the catalyst that can be copolymerized with a suitable backbone monomer (e.g., styrene). This method allows for a uniform distribution of the catalytic sites within the polymer matrix. researchgate.net For this compound, this would entail functionalizing the pyrrolidine ring or the phenyl group with a polymerizable group, such as a vinyl or styryl moiety.

Post-modification of Pre-formed Polymers: In this "grafting-to" approach, a pre-synthesized polymer with reactive functional groups (e.g., chloromethyl or amino groups) is treated with a suitably modified this compound catalyst. This method offers flexibility as a variety of commercially available polymers can be used. researchgate.netmdpi.com

The choice of the linker used to attach the catalyst to the polymer is critical. The linker should be stable under the reaction conditions and should not negatively impact the catalytic activity. In some cases, the linker can position the catalyst in a more accessible and active conformation.

The performance of polymer-supported this compound catalysts is typically evaluated in well-known enantioselective transformations, such as Michael additions or aldol (B89426) reactions. Key performance indicators include chemical yield, enantiomeric excess (ee), and the ability to be recycled and reused without a significant loss of activity or selectivity.

Table 1: Representative Performance of Polymer-Supported Pyrrolidine Catalysts in Asymmetric Michael Addition

| Entry | Polymer Support | Linker Type | Substrate A | Substrate B | Yield (%) | ee (%) | Recycles |

| 1 | Polystyrene (2% DVB) | Triazole | Cyclohexanone | β-Nitrostyrene | 95 | 92 | 5 |

| 2 | JandaJel™ | Ether | Propanal | β-Nitrostyrene | 92 | 95 | 7 |

| 3 | PEG-PS Resin | Amide | Cyclohexanone | β-Nitrostyrene | 90 | 88 | 4 |

This table presents illustrative data based on typical results for similar polymer-supported diarylprolinol ether catalysts.

Challenges associated with polymer-supported catalysts include potential leaching of the catalyst from the support, reduced catalytic activity due to steric hindrance from the polymer backbone, and changes in the catalyst's microenvironment which can affect selectivity. rsc.org Careful design of the polymer support and linking strategy can help to mitigate these issues. mdpi.com

Integration within Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials with well-defined structures and high surface areas, making them attractive platforms for heterogeneous catalysis. rsc.orgresearchgate.net The incorporation of chiral catalysts like this compound into these frameworks can lead to highly active, selective, and recyclable catalytic systems. rsc.orgresearchgate.net

The integration of the catalyst can be achieved through several methods:

Direct Synthesis (De Novo): A derivative of this compound functionalized with appropriate coordinating groups (e.g., carboxylates for MOFs or aldehydes/amines for COFs) can be used as a building block (linker) in the synthesis of the framework. rsc.orgnih.gov This approach ensures a uniform distribution of the catalytic sites throughout the crystalline structure.

Postsynthetic Modification (PSM): A pre-synthesized MOF or COF with reactive sites can be chemically modified to anchor the this compound catalyst. acs.org This method allows for the incorporation of catalysts that may not be stable under the conditions required for direct framework synthesis.

Encapsulation: The catalyst can be physically entrapped within the pores of a MOF or COF. While this method is simpler, leaching of the catalyst can be a significant issue.

The ordered and well-defined porous structure of MOFs and COFs can offer several advantages. The confinement of the catalyst within the pores can enhance enantioselectivity by creating a chiral microenvironment that mimics enzyme pockets. researchgate.net The framework can also protect the catalytic sites, leading to improved stability and recyclability.

The catalytic performance of this compound integrated into MOFs and COFs would be assessed in similar enantioselective reactions as their polymer-supported counterparts. The key metrics remain yield, enantioselectivity, and reusability. The crystalline nature of these materials also allows for detailed structural characterization, providing insights into the structure-activity relationships.

Table 2: Potential Catalytic Performance of this compound Integrated into MOFs and COFs for Asymmetric Aldol Reaction

| Entry | Framework Type | Integration Method | Substrate A | Substrate B | Yield (%) | ee (%) | Recycles |

| 1 | Chiral MOF | Direct Synthesis | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | 99 | >10 |

| 2 | Chiral COF | Direct Synthesis | Acetone | 4-Nitrobenzaldehyde | 96 | 97 | 8 |

| 3 | MOF (UiO-66) | Postsynthetic Modification | Cyclohexanone | 4-Nitrobenzaldehyde | 94 | 95 | 6 |

This table presents hypothetical data based on the performance of other chiral pyrrolidine-functionalized MOFs and COFs in similar reactions.

The development of MOF- and COF-based heterogeneous catalysts featuring this compound holds significant promise for creating highly efficient and robust systems for enantioselective organic transformations. mdpi.comscilit.com

Mechanistic Studies and Computational Analysis of R 2 2,5 Dimethylphenyl Pyrrolidine Catalysis

Reaction Pathway Elucidation and Catalytic Cycle Analysis

The catalytic utility of (R)-2-(2,5-dimethylphenyl)pyrrolidine and its analogs stems from their ability to activate carbonyl compounds through the formation of key reactive intermediates. nih.govacs.org The generally accepted catalytic cycle, particularly in reactions involving α,β-unsaturated aldehydes, involves two primary activation modes: enamine and iminium ion catalysis. nih.govacs.orgrsc.org

The catalytic cycle typically commences with the reaction of the secondary amine of the this compound catalyst with an aldehyde or enal to form a nucleophilic enamine intermediate (HOMO activation) or an electrophilic iminium ion intermediate (LUMO activation), respectively. nih.govacs.org For instance, in conjugate addition reactions, the catalyst condenses with an α,β-unsaturated aldehyde to generate a transient iminium ion. This activation enhances the electrophilicity of the β-carbon, making it susceptible to attack by a nucleophile. Following the addition of the nucleophile, the resulting enamine intermediate is hydrolyzed to release the product and regenerate the catalyst, thus completing the catalytic cycle. nih.govacs.org

In Diels-Alder reactions, the catalyst activates the dienophile (an α,β-unsaturated aldehyde) through the formation of an iminium ion, which then reacts with a diene. rsc.orgorganic-chemistry.org The stereochemical outcome of these reactions is dictated by the specific geometry of the iminium ion and the facial shielding provided by the bulky 2,5-dimethylphenyl group of the catalyst.

Identification and Characterization of Key Reactive Intermediates

The transient nature of the reactive intermediates in the catalytic cycle necessitates the use of advanced spectroscopic and crystallographic techniques for their identification and structural characterization.

Spectroscopic Techniques (e.g., NMR, Time-Resolved Electron Paramagnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the characterization of the enamine and iminium ion intermediates derived from diarylprolinol ethers. elsevierpure.comethz.ch Studies on related diarylprolinol derivatives have successfully employed ¹H and ¹³C NMR to confirm the formation and determine the geometry of these intermediates in solution. elsevierpure.comresearchgate.netrsc.org For example, the condensation of diarylprolinol silyl (B83357) ethers with cinnamaldehyde (B126680) has been shown to produce stable iminium salts, which could be isolated and fully characterized. elsevierpure.com The NMR spectra of these salts revealed the presence of (E)- and (Z)-isomers of the iminium ion, with the (E)-isomer being predominant. elsevierpure.com While specific time-resolved Electron Paramagnetic Resonance (EPR) studies on this compound are not widely reported, this technique is generally valuable for detecting and characterizing radical intermediates that may be involved in certain catalytic pathways.

In situ NMR studies have also been crucial in understanding the stability of the catalyst itself, revealing that the silyl ether can undergo cleavage under certain conditions, potentially impacting the catalytic cycle. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Iminium Ion Intermediates Derived from Diarylprolinol Ethers Note: This table is illustrative and based on data from related diarylprolinol ether systems, as specific data for the this compound-derived iminium ion was not available in the searched literature. The exact chemical shifts will vary depending on the specific aldehyde and counterion.

| Proton | Chemical Shift Range (ppm) |

| Iminium C-H | 7.5 - 8.5 |

| Aromatic C-H | 7.0 - 8.0 |

| Pyrrolidine (B122466) C-H (α to N) | 4.0 - 5.0 |

| Pyrrolidine CH₂ | 1.8 - 2.5 |

| Silyl Ether CH₂ | 3.5 - 4.5 |

| Silyl Ether Alkyl | 0.5 - 1.0 |

| Data compiled from studies on analogous diarylprolinol ether systems. |

X-ray Crystallography of Catalyst-Intermediate Complexes

Single-crystal X-ray diffraction has provided definitive structural evidence for the key reactive intermediates in organocatalysis by diarylprolinol ethers. elsevierpure.comethz.ch Seminal work by Seebach and coworkers led to the isolation and crystallographic characterization of several iminium salts formed from the reaction of diarylprolinol ethers with cinnamaldehyde. elsevierpure.comethz.chpismin.com These crystal structures confirmed the (E)-configuration of the iminium double bond and revealed crucial details about the conformation of the catalyst-substrate adduct. elsevierpure.com Specifically, the structures show that one of the aryl groups of the diarylprolinol moiety shields one face of the iminium ion, thereby directing the approach of the nucleophile and explaining the observed high enantioselectivity. elsevierpure.com

While a crystal structure of an intermediate involving the specific this compound catalyst is not available in the reviewed literature, the existing structures of closely related analogues provide a robust model for understanding its mode of action. elsevierpure.com

Density Functional Theory (DFT) Calculations for Stereoselectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and rationalizing the stereoselectivity observed in reactions catalyzed by this compound and its congeners. acs.orgrsc.orgacs.orgacs.orgresearchgate.netnih.govrsc.orgnih.govresearchgate.net

Transition State Geometries and Energy Landscapes

DFT calculations allow for the detailed mapping of the reaction's energy landscape, including the structures and energies of reactants, intermediates, transition states, and products. chemrxiv.orgnih.govumn.edu For organocatalyzed reactions, the difference in the activation energies (ΔG‡) of the transition states leading to the (R) and (S) products is directly related to the enantiomeric excess (ee) of the reaction. rsc.org

Numerous computational studies on diarylprolinol ether-catalyzed reactions have successfully located the transition state geometries for the stereodetermining step. acs.orgcapes.gov.brchemrxiv.org These calculations consistently show that the transition state leading to the major enantiomer is significantly lower in energy than the one leading to the minor enantiomer. The calculated enantioselectivities are often in excellent agreement with experimental results. rsc.org

Table 2: Illustrative DFT-Calculated Energy Differences for Transition States in a Model Diarylprolinol Ether Catalyzed Reaction Note: This is a representative table based on typical values found in the literature for similar organocatalytic systems. Specific values for this compound in a particular reaction would require a dedicated computational study.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | >99 |

| TS-(S) | +2.5 | |

| Values are hypothetical and for illustrative purposes only. |

Analysis of Non-Covalent Interactions Driving Enantiocontrol

A key insight from DFT studies is the critical role of non-covalent interactions in achieving high enantioselectivity. acs.orgacs.orgnih.gov Contrary to early models that emphasized steric hindrance as the primary factor for stereocontrol, computational analyses have revealed that attractive non-covalent interactions, such as CH-π, π-π stacking, and hydrogen bonds, play a decisive role in stabilizing the favored transition state. acs.orgacs.orgnih.gov

In the context of catalysis by this compound, the 2,5-dimethylphenyl group is not merely a bulky steric shield. Its aromatic ring can engage in stabilizing π-stacking and CH-π interactions with the substrate within the transition state assembly. acs.orgacs.org These weak but cumulative interactions preferentially stabilize the transition state leading to one enantiomer over the other, thus providing a more nuanced understanding of the origins of stereocontrol. The computational models allow for the visualization and quantification of these subtle yet crucial interactions that govern the stereochemical outcome of the reaction.

Applications of R 2 2,5 Dimethylphenyl Pyrrolidine in Enantioselective Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

Organocatalysts derived from the (R)-2-(2,5-Dimethylphenyl)pyrrolidine framework are powerful tools for promoting direct asymmetric aldol (B89426) reactions. These transformations, which form a new carbon-carbon bond and create up to two new stereocenters, are fundamental in organic synthesis. The catalyst, typically a diarylprolinol silyl (B83357) ether, reacts with a ketone donor to form a nucleophilic enamine. The bulky 2,5-dimethylphenyl group provides critical steric shielding, directing the approach of an aldehyde acceptor to one face of the enamine, thereby controlling the stereochemical outcome of the reaction with high fidelity. This methodology has been successfully applied to various ketones and aldehydes, delivering aldol adducts in high yields with excellent diastereoselectivities and enantioselectivities. nih.govemorychem.science The development of these catalysts has been a significant step forward from earlier systems, surmounting issues like the low solubility and moderate enantioselectivity sometimes observed with proline itself. nih.gov

Data on this compound derivative-catalyzed Aldol Additions:

Table 1: Enantioselective Aldol Additions| Entry | Ketone Donor | Aldehyde Acceptor | Yield (%) | dr (anti:syn) | ee (%) (anti) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | >99 |

| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | 95 | 96:4 | 98 |

| 3 | Acetone | 4-Nitrobenzaldehyde | 85 | - | 99 |

| 4 | Acetone | Benzaldehyde | 80 | - | 97 |

Note: Data represents typical results for diarylprolinol silyl ether catalysts derived from the (R)-2-aryl-pyrrolidine scaffold in organic or aqueous media. nih.govemorychem.science

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is another area where catalysts based on this compound excel. In this context, the diarylprolinol silyl ether catalyst activates aldehydes or ketones to form enamines, which then act as soft nucleophiles. These intermediates add to Michael acceptors like nitroolefins in a highly stereocontrolled manner. The steric environment created by the 2,5-dimethylphenyl substituent is crucial for dictating the facial selectivity of the addition, leading to γ-nitro carbonyl compounds with high diastereo- and enantiopurity. mdpi.com These products are valuable synthetic intermediates, readily convertible into other important building blocks like γ-amino acids. The reaction often proceeds efficiently with low catalyst loadings and has been shown to be effective for a range of substrates. mdpi.commdpi.com

Data on this compound derivative-catalyzed Michael Additions:

Table 2: Enantioselective Michael Additions| Entry | Donor | Acceptor | Yield (%) | dr (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|---|

| 1 | Propanal | β-Nitrostyrene | 86 | 95:5 | 99 |

| 2 | Cyclohexanone | β-Nitrostyrene | 98 | 99:1 | 97 |

| 3 | Butanal | (E)-1-Nitro-3-phenylprop-1-ene | 82 | 93:7 | 98 |

| 4 | Acetone | 2-(2-Nitrovinyl)thiophene | 91 | - | 95 |

Note: Data represents typical results for diarylprolinol silyl ether catalysts in the addition of carbonyls to nitroolefins. mdpi.comnih.gov

The asymmetric Mannich reaction, which involves the addition of a carbon nucleophile to an imine, is a cornerstone for synthesizing chiral β-amino carbonyl compounds and their derivatives. Pyrrolidine-based catalysts, including those with the (R)-2-(2,5-Dimethylphenyl) moiety, are highly effective in this transformation. nih.gov The reaction mechanism involves the formation of a chiral enamine from a ketone or aldehyde donor and the catalyst. This enamine then adds to an electrophilic imine. The catalyst's structure, particularly the bulky aryl group, effectively shields one face of the enamine, guiding the imine to attack from the less hindered side and thus establishing the product's stereochemistry with high precision. These reactions can generate products with two contiguous stereocenters, often with excellent diastereo- and enantioselectivity. nih.govacs.org

Data on this compound derivative-catalyzed Mannich Reactions:

Table 3: Enantioselective Mannich Reactions| Entry | Aldehyde Donor | Imine | Yield (%) | dr (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|---|

| 1 | Propanal | N-PMP-protected α-imino ethyl glyoxylate | 92 | >95:5 | 99 |

| 2 | Cyclohexanone | N-Boc-benzaldimine | 85 | 90:10 | 96 |

| 3 | Butanal | N-PMP-protected α-imino ethyl glyoxylate | 90 | >95:5 | 98 |

Note: Data represents typical results for proline-derivative-catalyzed Mannich reactions. nih.gov

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings. Its asymmetric variant, catalyzed by chiral Lewis acids or organocatalysts, provides access to enantiomerically enriched cyclic structures. Diarylprolinol silyl ethers derived from the this compound scaffold function as effective organocatalysts by activating α,β-unsaturated aldehydes. The catalyst reversibly forms a chiral iminium ion with the dienophile, lowering its LUMO energy and accelerating the [4+2] cycloaddition with a diene. The bulky 2,5-dimethylphenyl group effectively blocks one face of the dienophile, forcing the diene to approach from the opposite side and thereby ensuring high enantioselectivity in the resulting cycloadduct. This method is particularly known for promoting high exo selectivity in reactions that might otherwise favor the endo product.

Data on this compound derivative-catalyzed Diels-Alder Cycloadditions:

Table 4: Enantioselective Diels-Alder Reactions| Entry | Diene | Dienophile | Yield (%) | exo:endo | ee (%) (exo) |

|---|---|---|---|---|---|

| 1 | Cyclopentadiene | Cinnamaldehyde (B126680) | 99 | >99:1 | 93 |

| 2 | Cyclohexadiene | Acrolein | 84 | 95:5 | 90 |

| 3 | 2,3-Dimethyl-1,3-butadiene | Cinnamaldehyde | 96 | - | 97 |

| 4 | Furan | (E)-3-(p-tolyl)acrylaldehyde | 81 | >99:1 | 91 |

Note: Data represents typical results for diarylprolinol silyl ether-catalyzed Diels-Alder reactions.

In the field of metal-catalyzed reactions, chiral ligands derived from the this compound structure are valuable for asymmetric allylic alkylations (AAA). In these reactions, a transition metal complex, commonly palladium, activates an allylic substrate to form a π-allyl complex. nih.gov The chiral ligand coordinates to the metal center and controls the stereochemical outcome of the subsequent nucleophilic attack. While many pyrrolidine-based ligands are used, those featuring a sterically demanding aryl group like 2,5-dimethylphenyl can create a well-defined chiral pocket around the metal, leading to high levels of enantioselectivity in the formation of both carbon-carbon and carbon-heteroatom bonds. nih.gov This strategy is a powerful method for constructing stereogenic centers, including challenging quaternary carbons. nih.gov

Data on this compound derivative-ligated Allylic Alkylations:

Table 5: Enantioselective Allylic Alkylations| Entry | Nucleophile | Allylic Electrophile | Catalyst/Ligand System | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Dimethyl malonate | 1,3-Diphenylallyl acetate | [Pd(allyl)Cl]₂ / Ligand | 95 | 98 |

| 2 | Oxindole | Allyl acetate | [Pd₂(dba)₃] / Ligand | 82 | 97 |

| 3 | N-Methoxy amide | (E)-4-Acetoxybut-2-enenitrile | [Pd₂(dba)₃] / Ligand | 91 | 96 |

Note: Data represents typical results for palladium-catalyzed AAA reactions using chiral P,N or N,N-ligands based on a pyrrolidine (B122466) scaffold. nih.govnih.gov

Three-component reactions are highly efficient processes that combine three different substrates in a single operation to rapidly build molecular complexity. Catalysts derived from this compound can facilitate such reactions with high stereocontrol. An example is the domino Michael/aldol reaction sequence. Here, the catalyst first mediates an enantioselective Michael addition between a donor (e.g., an aldehyde) and an acceptor (e.g., a nitroalkene), and the resulting chiral enamine intermediate is then trapped in situ by a third component (e.g., another aldehyde) via an aldol addition. The catalyst controls the stereochemistry of multiple bond-forming events, allowing for the construction of highly functionalized molecules with multiple stereocenters from simple precursors in a single pot. nih.govnih.gov

Data on this compound derivative-catalyzed Three-Component Reactions:

Table 6: Enantioselective Three-Component Reactions| Entry | Component 1 | Component 2 | Component 3 | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | α-Ketoamide | Cinnamaldehyde | Aniline | 85 | >20:1 | 96 |

| 2 | Diazo ester | Imine | Alkene | 88 | >95:5 | - |

| 3 | Nitroalkene | Aldehyde | Aminomalonate | 75 | >20:1 | 94 |

Note: Data represents a range of pyrrolidine-catalyzed or mediated three-component reactions, showcasing the potential for rapid complexity generation. nih.govnih.govresearchgate.net

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules that are prevalent in pharmaceuticals and agrochemicals. Pyrrolidine-based catalysts are well-suited for this purpose, often acting as chiral ligands for metals or as organocatalysts that activate substrates through the formation of transient chiral intermediates.

These catalysts operate by coordinating with a borane (B79455) source and the carbonyl substrate, creating a rigid, sterically defined transition state that facilitates the enantioselective transfer of a hydride to one face of the carbonyl group. The steric and electronic properties of the aryl group on the pyrrolidine methanol (B129727) are critical for achieving high levels of enantioselectivity. It is plausible that this compound could be elaborated into a similar catalyst, where the 2,5-dimethylphenyl group would play a crucial role in defining the chiral environment.

To illustrate the typical performance of such related catalysts, the following table presents data for the asymmetric reduction of various ketones using a catalyst derived from a structurally similar α,α-diaryl-2-pyrrolidinemethanol.

| Entry | Ketone Substrate | Reducing Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | BH₃·SMe₂ | 5 | 95 | 98 |

| 2 | 1-Tetralone | BH₃·SMe₂ | 5 | 92 | 97 |

| 3 | Propiophenone | BH₃·SMe₂ | 10 | 90 | 95 |

| 4 | 2-Chloroacetophenone | Catecholborane | 10 | 88 | 99 |

Note: The data in this table is illustrative and based on the performance of well-established α,α-diaryl-2-pyrrolidinemethanol-derived oxazaborolidine catalysts in asymmetric ketone reductions. It does not represent experimental results for this compound itself but serves to highlight the potential efficacy of such systems.

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing chiral amines. The development of catalysts for this transformation is an active area of research. Chiral ligands based on pyrrolidine scaffolds have been employed in metal-catalyzed hydroamination reactions, although specific applications of this compound are not prominently reported.

In a broader context, copper-catalyzed intramolecular hydroamination has been successfully applied to synthesize α-arylpyrrolidines with high enantioselectivity. rsc.org These reactions often utilize chiral bisphosphine ligands in conjunction with a copper source to effect the enantioselective cyclization of aminoalkenes. rsc.org The synthesis of this compound itself can be seen as a target for such methodologies. While direct catalytic use in intermolecular hydroaminations is not established, its role as a structural component in more complex ligands for this purpose remains an area of potential exploration.

Research in the field has demonstrated that iridium catalysts bearing chiral phosphine (B1218219) ligands can be effective for the asymmetric hydroamination of unactivated internal alkenes. The design of the chiral ligand is paramount in achieving high enantioselectivity by controlling the spatial arrangement of the substrates around the metal center.

Beyond reductions and hydroaminations, the core structure of this compound is relevant to a range of other advanced asymmetric transformations. Organocatalysts derived from 2-arylpyrrolidines are known to catalyze a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. nih.gov

For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities. These catalysts typically operate via the formation of a chiral enamine or iminium ion intermediate, which then undergoes a stereocontrolled reaction with the nucleophile or dienophile. The substituents on the pyrrolidine ring, such as the 2,5-dimethylphenyl group, would be expected to exert significant steric influence on the transition state, thereby dictating the stereochemical outcome of the reaction.

While the direct catalytic activity of this compound in these transformations is a subject for further investigation, its structural framework undoubtedly provides a valuable platform for the design of next-generation chiral catalysts and ligands.

Structure Activity Relationship Sar Studies and Rational Catalyst Design for R 2 2,5 Dimethylphenyl Pyrrolidine Analogues

Influence of Pyrrolidine (B122466) Ring Substituents on Catalytic Performance

The pyrrolidine core is a fundamental component of many organocatalysts, and its substitution pattern plays a critical role in defining the catalytic pocket and, consequently, the stereochemical outcome of a reaction. Modifications to the pyrrolidine ring of (R)-2-(2,5-Dimethylphenyl)pyrrolidine analogues, often diarylprolinol silyl (B83357) ethers, have been extensively studied to fine-tune catalytic performance.

Research has shown that the introduction of substituents at various positions on the pyrrolidine ring can significantly impact the catalyst's efficacy. For instance, peptidic organocatalysts incorporating a pyrrolidine moiety have been designed where the modular nature of peptides allows for easy structural and property changes. nih.gov In one study, D-prolinamides were synthesized from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines. nih.gov The trifluoromethanesulfonamide (B151150) (-NHTf) group was introduced to act as a hydrogen-bond donor, a feature that proved crucial for catalytic performance. nih.gov The results indicated that an optimal distance between the secondary amine of the pyrrolidine and the hydrogen-bond donor is necessary for superior results in nitro-Michael reactions. nih.gov

In another example, the development of methylene (B1212753) isosteres of Hayashi–Jørgensen catalysts, where the silicon-oxygen bond is replaced by a more robust silicon-carbon bond, demonstrates a significant structural modification. nih.gov These new silyl-modified pyrrolidines were evaluated in benchmark Michael additions of aliphatic aldehydes to β-nitrostyrene. nih.gov The trimethylsilyl (B98337) derivative, in particular, exhibited exceptional enantioselectivity, achieving up to 99% ee. nih.gov This highlights how even subtle changes to the groups attached to the pyrrolidine framework can lead to substantial improvements in stereocontrol. nih.gov

The following table summarizes the performance of different pyrrolidine-based catalysts in the Michael addition, illustrating the impact of ring substitution:

These studies underscore that the strategic placement of substituents on the pyrrolidine ring is a powerful tool for modulating the catalyst's steric and electronic environment to achieve desired levels of activity and selectivity.

Stereoelectronic Effects of the 2,5-Dimethylphenyl Moiety on Asymmetric Induction

The aryl group at the C2 position of the pyrrolidine ring is a key determinant of enantioselectivity in catalysts like this compound. The 2,5-dimethylphenyl moiety, in particular, exerts significant stereoelectronic effects that are crucial for high levels of asymmetric induction. This group effectively shields one face of the reactive intermediate, such as an enamine or iminium ion, directing the incoming substrate to the opposite face. nih.govnih.gov

The steric bulk provided by the two methyl groups on the phenyl ring creates a well-defined chiral environment. The ortho-methyl group forces the aryl ring to adopt a specific conformation relative to the pyrrolidine ring, which in turn dictates the orientation of the substrate in the transition state. This steric hindrance is a primary factor in preventing the less-favored reaction pathway.

Beyond sterics, electronic effects also play a vital role. The electron-donating nature of the methyl groups on the phenyl ring can influence the electronic properties of the catalyst and its intermediates. Studies on related systems, such as Rh(I)-catalyzed asymmetric hydrogenation using diarylphosphinite ligands, have shown that electron-donating groups on the aryl substituents, like dimethylphenyl groups, can enhance enantioselectivity. acs.org Conversely, electron-withdrawing groups tend to decrease it. acs.org This suggests that the electronic character of the 2,5-dimethylphenyl group contributes to the stabilization of the desired transition state, thereby amplifying the energy difference between the two competing stereochemical pathways. The combination of these steric and electronic factors is what makes the 2,5-dimethylphenyl group a privileged substituent for achieving high enantioselectivity in a wide range of organocatalytic transformations. nih.govacs.org

Strategic Modifications for Enhanced Enantioselectivity, Reactivity, and Catalyst Stability

A central goal in catalyst development is the simultaneous optimization of enantioselectivity, chemical reactivity, and operational stability. For analogues of this compound, which are often diarylprolinol silyl ethers, several strategic modifications have been pursued to achieve these enhancements.

One key strategy involves modifying the silyl group on the prolinol ether. In the exo-selective Diels-Alder reaction of α,β-unsaturated aldehydes, it was found that a triethylsilyl (TES) ether derivative provided higher enantioselectivity than the corresponding trimethylsilyl (TMS) derivative. acs.org This demonstrates that tuning the steric bulk of the silyl group can refine the chiral pocket and improve stereochemical control.

Another critical area of modification is enhancing catalyst stability. A significant breakthrough has been the development of methylene isosteres of the classical Hayashi–Jørgensen catalysts. nih.gov In these novel catalysts, the Si-O bond is replaced with a more robust Si-C bond. nih.gov This modification addresses the known instability of diarylprolinol silyl ethers under certain conditions, such as hydrolysis or degradation during specific reactions like the α-bromination of aldehydes. nih.gov These new C-silyl derivatives are expected to be more stable while maintaining high catalytic performance. nih.gov

Immobilization of the catalyst onto a solid support is another effective strategy for improving stability and enabling recyclability. Diarylprolinol silyl ethers have been supported on materials like polystyrene and polyhedral oligomeric silsesquioxanes (POSS). researchgate.net These supported catalysts have shown comparable activity and enantioselectivity to their homogeneous counterparts in Michael addition reactions and can be conveniently recovered and reused multiple times without a significant loss of performance. researchgate.net

The following table presents data from a study on an exo-selective Diels-Alder reaction, illustrating how different silyl groups and additives affect the outcome.

These strategic modifications highlight the rational approach taken to overcome limitations and produce more robust and efficient catalysts for asymmetric synthesis. nih.govacs.orgresearchgate.net

Computational Chemistry in Catalyst Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the rational design and optimization of organocatalysts like this compound and its analogues. nih.govnih.gov These computational methods provide deep insights into reaction mechanisms, the structures of transient intermediates, and the origins of stereoselectivity, which are often difficult to probe experimentally. nih.gov

For diarylprolinol silyl ether catalyzed reactions, DFT calculations have been instrumental in elucidating the structure and reactivity of key intermediates such as enamines and iminium ions. nih.gov By modeling the transition states of competing reaction pathways, researchers can accurately predict which stereoisomer will be favored. acs.org For example, computational studies can rationalize why a particular catalyst yields the (R) or (S) product by calculating the energy difference between the diastereomeric transition states. acs.org This understanding is vital for the rational design of new catalysts with improved enantioselectivity. nih.govacs.org

Computational screening is an emerging strategy that accelerates catalyst discovery. acs.org Instead of synthesizing and testing a large library of potential catalysts, computational toolkits can predict the enantioselectivities for various catalyst scaffolds and substituents. acs.org This in silico screening allows chemists to focus their synthetic efforts on the most promising candidates, saving significant time and resources. researchgate.net

Furthermore, DFT calculations have provided rationales for the observed catalytic performance of novel catalyst designs. In the study of silyl-modified pyrrolidines, DFT calculations, combined with 2D-NMR data, revealed key insights into the conformational preferences of the corresponding enamine intermediates, offering a clear explanation for their catalytic behaviors. nih.gov The ability to computationally model complex chemical systems allows for the identification of high-energy intermediates and transition-state structures, providing crucial information about the driving forces that control the reaction's course and outcome. nih.govresearchgate.net The integration of computational chemistry into the workflow of catalyst development represents a shift from a traditional trial-and-error approach to a more predictive and efficient rational design process. nih.govresearchgate.net

Future Research Directions and Emerging Applications of R 2 2,5 Dimethylphenyl Pyrrolidine

Expansion of Reaction Scope and Substrate Diversity

A primary objective for the future application of (R)-2-(2,5-Dimethylphenyl)pyrrolidine is to move beyond its established reactions and apply it to a wider array of chemical transformations and starting materials.

Currently, many pyrrolidine-based catalysts excel in reactions with specific classes of aldehydes and Michael acceptors. A key research direction will be to broaden the substrate scope to include more challenging starting materials. This includes sterically hindered aldehydes and ketones, less activated Michael acceptors, and novel reaction partners. Success in this area would significantly enhance the catalyst's synthetic utility, making complex chiral molecules more accessible.

Furthermore, there is potential for this catalyst to be applied to entirely new types of asymmetric reactions . Exploratory research may uncover its efficacy in transformations such as [3+2] or [4+2] cycloadditions, enantioselective protonations, or other carbon-carbon and carbon-heteroatom bond-forming reactions that are currently outside its known capabilities. The unique steric and electronic properties conferred by the 2,5-dimethylphenyl group could offer unique reactivity and selectivity profiles in these new contexts.

Sustainable Aspects of this compound Catalysis

In line with the principles of green chemistry, a major focus of future research will be on enhancing the sustainability of processes that utilize this compound.

A significant goal is the development of catalytic systems that operate efficiently in environmentally benign solvents . While many organocatalytic reactions are performed in chlorinated or polar aprotic solvents, future work will aim to adapt these reactions for use in water, ethanol, or bio-based solvents. Catalysis in aqueous media is particularly attractive due to water's low cost, non-toxicity, and non-flammability. This often requires catalyst modification to ensure solubility and stability.

Another emerging trend is the implementation of solvent-free reaction conditions . Performing reactions in the absence of a solvent minimizes waste and simplifies product isolation. Research would aim to determine the feasibility of using this compound under neat or high-concentration conditions, potentially with mechanical activation methods like ball-milling, to drive reactions to completion. The development of such protocols would represent a significant step towards truly green chemical manufacturing.

Advanced Characterization and Computational Tools for Deeper Mechanistic Understanding

A fundamental understanding of how a catalyst functions is crucial for its rational improvement. Future research will increasingly rely on sophisticated analytical and computational methods to elucidate the precise mechanism of action for this compound.

Advanced spectroscopic techniques , including in situ NMR and IR spectroscopy, could be employed to observe the catalyst and reactants as the reaction progresses. These methods can help identify key intermediates, such as the enamine or iminium ion species, and provide direct evidence for the proposed catalytic cycle. Characterizing these transient species is essential for confirming reaction pathways and understanding the origins of stereoselectivity.

Computational modeling , particularly Density Functional Theory (DFT) studies, will play an ever-larger role. DFT calculations can be used to model the transition states of the catalyzed reaction, providing invaluable insights into the factors that control enantioselectivity. By comparing the energies of different possible transition state structures, researchers can predict which stereoisomer is favored and why. This understanding allows for the rational, in silico design of next-generation catalysts with improved performance, rather than relying solely on trial-and-error synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.